2,4-Difluorophenylacetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Enzyme Inhibition

Studies have explored the potential of 2,4-DFPA as an inhibitor for various enzymes. For instance, research suggests its ability to inhibit phenylalanine deaminase, an enzyme involved in phenylalanine metabolism. This finding holds potential implications for understanding and potentially treating conditions associated with abnormal phenylalanine levels, such as phenylketonuria [].

Antibacterial Activity

Investigations have been conducted to assess the potential antibacterial properties of 2,4-DFPA. Some studies have shown its effectiveness against specific bacterial strains, including Staphylococcus aureus and Escherichia coli []. However, further research is needed to determine its efficacy and potential mechanisms of action against a broader range of bacteria.

Ligand Design and Development

2,4-DFPA's structure can be modified to create new derivatives that can act as ligands, molecules that bind to specific receptors or enzymes. This property makes it a valuable tool in drug discovery and development. By designing ligands that target specific biological targets, researchers can potentially develop new drugs for various therapeutic applications [].

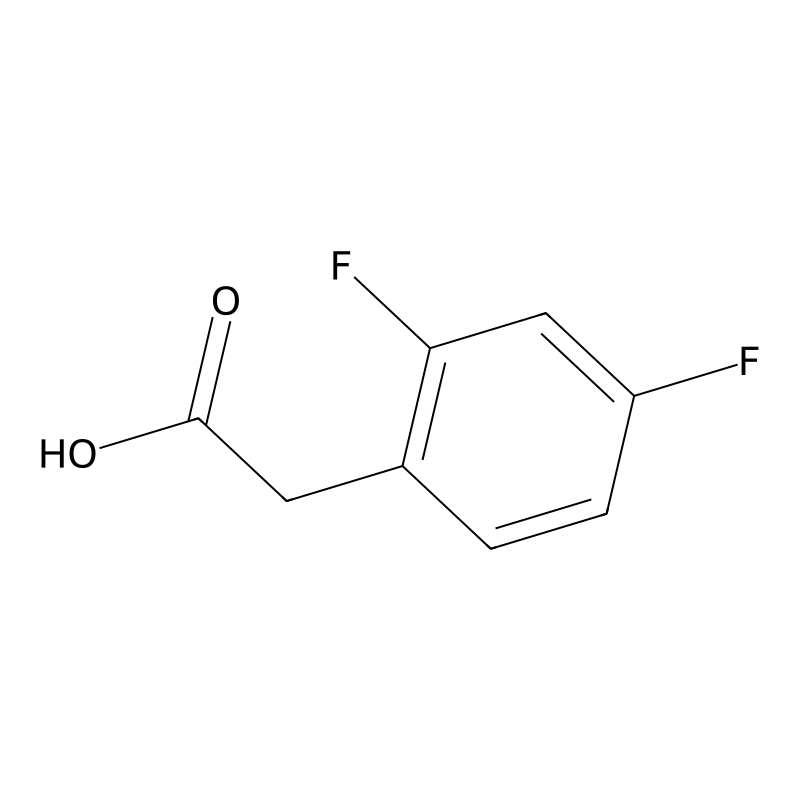

2,4-Difluorophenylacetic acid is an aromatic carboxylic acid characterized by its molecular formula C₈H₆F₂O₂ and a molecular weight of approximately 172.13 g/mol. It features a phenyl ring substituted with two fluorine atoms at the 2 and 4 positions and a carboxylic acid functional group at the alpha position. The compound is known for its crystalline structure, with a melting point ranging from 117 to 119 °C . Its unique fluorinated structure contributes to its chemical stability and reactivity.

- Esterification: Reacting with alcohols to form esters.

- Decarboxylation: Under specific conditions, it can lose carbon dioxide.

- Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles, making it useful in synthetic organic chemistry.

These reactions are facilitated by the electron-withdrawing nature of the fluorine substituents, which enhance the acidity of the carboxylic group .

Several synthesis methods for 2,4-Difluorophenylacetic acid have been documented:

- From 2,4-Difluorobenzene: This method involves the reaction of 2,4-difluorobenzene with chloroacetic acid in the presence of a base.

- Via Friedel-Crafts Acylation: Using acyl chlorides with 2,4-difluorobenzene in the presence of aluminum chloride as a catalyst.

- Direct Fluorination: Fluorination of phenylacetic acid derivatives can also yield 2,4-difluorophenylacetic acid .

These methods highlight the versatility and accessibility of this compound in synthetic organic chemistry.

2,4-Difluorophenylacetic acid finds applications in various fields:

- Pharmaceuticals: As a precursor or intermediate in the synthesis of drugs, particularly those targeting inflammation and pain relief.

- Agriculture: Potential use in developing herbicides or pesticides due to its structural properties.

- Material Science: In the formulation of polymers or materials requiring specific chemical properties .

Interaction studies involving 2,4-Difluorophenylacetic acid focus on its binding affinity with biological targets such as enzymes and receptors. Preliminary studies suggest it may interact with cyclooxygenase enzymes, similar to other non-steroidal anti-inflammatory compounds. Further research is required to confirm these interactions and their implications for therapeutic use .

Several compounds share structural similarities with 2,4-Difluorophenylacetic acid. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Phenylacetic Acid | No fluorine substituents | Commonly used as a precursor in organic synthesis |

| 2-Fluorophenylacetic Acid | One fluorine substituent | Exhibits different biological activity |

| 3,4-Difluorophenylacetic Acid | Two fluorine substituents at different positions | May show varied reactivity due to position change |

The uniqueness of 2,4-Difluorophenylacetic acid lies in its specific fluorination pattern which influences its reactivity and biological properties compared to these similar compounds .

The synthesis of 2,4-difluorophenylacetic acid can be achieved through various halogenation-carbonylation routes, employing both photochemical and catalytic methods. These approaches typically involve the introduction of halogen atoms followed by carbonylation reactions that establish the acetic acid moiety on the fluorinated aromatic ring.

Photochemical Halogenation Pathways

Photochemical approaches represent an efficient route to difluorophenylacetic acid derivatives. The general strategy involves the photohalogenation of difluorotoluene to produce difluorobenzyl halides, which subsequently undergo carbonylation to yield the target acid.

One notable approach involves the synthesis of 2,4-difluorophenylacetic acid from 2,4-difluorotoluene via photohalogenation using chlorine or bromine as halogenating agents. This reaction can be conducted with carbon tetrachloride as a solvent or without solvent directly under ultraviolet irradiation. The process begins with the UV-induced radical halogenation of the methyl group, generating the corresponding benzyl halide intermediate.

Recent research has highlighted the significant advantages of photochemical reactions performed in continuous flow within narrow channels of microreactors when combined with state-of-the-art light-emitting diode (LED) irradiation technology. For instance, high-power 365 nm LEDs have been demonstrated to provide more robust and efficient irradiation systems compared to medium-pressure mercury lamps, allowing for faster reaction times and improved product selectivity.

A comparative study of different light sources for photochemical halogenation reactions is presented in Table 1:

| Light Source | Reaction Time | Conversion Rate | Product Selectivity | System Robustness |

|---|---|---|---|---|

| 365 nm LED | 10 min | >99% | ≥95% | High |

| Medium-pressure Hg lamp | 12.5 min | 44% | Moderate | Moderate |

| Conventional UV lamps | 6-18 h | 82-89% | Moderate | Low |

The photochemical approach offers several advantages, including mild reaction conditions, high product selectivity, and the ability to avoid isolation of potentially unstable intermediates.

Carbonylation Strategies

The carbonylation of benzyl halides represents a key transformation in the synthesis of difluorophenylacetic acids. This process typically employs carbon monoxide as the carbonyl source and various catalytic systems to facilitate the reaction.

One effective approach involves the carbonylation of difluorobenzyl halides (C₆H₃F₂CH₂X, where X = Cl, Br) using carbon monoxide in the presence of SbF₅. This reaction provides the corresponding α-arylcarboxylic acids or their methyl esters following aqueous or methanol treatment.

The mechanism of carbonylation reactions with benzyl halides typically involves:

- Formation of a benzyl cation intermediate

- Nucleophilic attack by carbon monoxide

- Subsequent nucleophilic attack by water or alcohol

- Formation of the carboxylic acid or ester product

For difluorobenzyl chlorides, carbonylation can proceed directly to generate difluorophenylacetic acid under the effect of appropriate catalysts. For example, the reaction of 2,3-difluorobenzyl chloride with carbon monoxide in the presence of cobalt tetracarbonyl sodium as a catalyst yields 2,3-difluorophenylacetic acid in good to excellent yields.

An industrial-scale carbonylation protocol optimized for 2,3-difluorophenylacetic acid synthesis demonstrates the practical utility of this approach:

2,3-difluorobenzyl chloride : carbon monoxide : sodium hydroxide : cobalt tetracarbonyl sodium = 1 : 1.3 : 1.1 : 0.015 mol ratioSolvent: methanol (2.2 times the amount of benzyl chloride)Temperature: 30-40°CReaction time: 2 hoursYield: 89.6%, Purity: 99.5%The temperature control is crucial for optimizing yield and purity, with 30-40°C identified as the optimal range. At lower temperatures (20-30°C), the yield decreases to 66.3%, while higher temperatures (50-60°C) further reduce the yield to 59.8%.

The enzymatic decarboxylation of 2,4-difluorophenylacetic acid is primarily mediated by phenylacetate decarboxylase (PhdB), a glycyl-radical enzyme (GRE) that catalyzes the conversion of phenylacetate derivatives to toluene and carbon dioxide. Unlike non-enzymatic decarboxylation, which typically requires harsh conditions or strong acids/bases, PhdB operates under mild physiological conditions, leveraging a radical-based mechanism. Central to this process is the abstraction of a hydrogen atom from the methylene carbon (Cα) of the substrate by a thiyl radical (Cys482) within the enzyme’s active site [1] [2]. This step generates a substrate radical intermediate, which subsequently undergoes decarboxylation and protonation to yield the final product.

Comparative studies between enzymatic and non-enzymatic pathways highlight the thermodynamic challenges of decarboxylation. Density functional theory (DFT) calculations reveal that non-enzymatic decarboxylation of phenylacetate derivatives demands substantial activation energy due to the stability of the carboxylate group [1] [2]. In contrast, PhdB overcomes this barrier by stabilizing transition states through precise positioning of catalytic residues. For example, His327 and Tyr691 are proposed to act as proton donors, facilitating the protonation step following decarboxylation [1]. Mutagenesis experiments corroborate this hypothesis: the H327A and Y691F mutants exhibit 12% and 0% residual activity, respectively, underscoring their critical roles [1].

A key distinction between enzymatic and non-enzymatic mechanisms lies in substrate specificity. PhdB selectively abstracts the methylene hydrogen of phenylacetate derivatives but cannot process α,α-difluorophenylacetate, despite binding the fluorinated analog [1]. This observation implies that fluorination at the methylene position sterically or electronically impedes hydrogen abstraction, halting the reaction at the radical intermediate stage. Such specificity contrasts with non-enzymatic decarboxylation, which lacks this level of regioselectivity.

Density Functional Theory (DFT) Studies on Transition States and Reaction Energetics

DFT simulations have been instrumental in mapping the potential energy surfaces of PhdB-catalyzed decarboxylation. Three mechanistic pathways were evaluated: (1) methylene hydrogen abstraction followed by decarboxylation, (2) hydrogen abstraction from the protonated carboxyl group (COOH), and (3) single-electron oxidation of the carboxylate (Kolbe-type decarboxylation) [1] [2]. While all pathways are thermodynamically demanding, the methylene attack mechanism exhibits the lowest activation energy barrier (ΔG‡ ≈ +0.8 kcal/mol) when modeled with a thiyl radical [1].

The decarboxylation step itself involves an asynchronous transition state where C–C bond cleavage precedes proton transfer from His327 to the substrate radical [1]. This concerted yet asynchronous process minimizes charge separation, reducing the overall energy penalty. In contrast, Kolbe-type decarboxylation, which requires oxidation of the carboxylate to a radical cation, is less favorable due to the high ionization potential of phenylacetate derivatives [1].

DFT also provides insights into the inhibitory effects of fluorine substitution. The α,α-difluoro modification increases the C–H bond strength at the methylene position, raising the activation energy for hydrogen abstraction beyond the enzyme’s catalytic capacity [1]. Additionally, fluorine’s electronegativity alters the electron density at Cα, further destabilizing the transition state. These computational findings align with experimental observations that PhdB binds α,α-difluorophenylacetate but fails to decarboxylate it [1].

Isotopic Labeling and Kinetic Profiling of Methylene Hydrogen Abstraction Mechanisms

Isotopic labeling experiments using deuterated (D) and fluorinated (F) analogs of phenylacetate have clarified the kinetics of hydrogen abstraction. Kinetic isotope effect (KIE) studies with [D2]-phenylacetate reveal a pronounced deuterium sensitivity (kH/kD ≈ 3–5), consistent with a rate-limiting hydrogen abstraction step [1]. This contrasts with non-enzymatic decarboxylation, where isotope effects are negligible due to differing rate-determining steps (e.g., C–C bond cleavage).

The use of α,α-difluorophenylacetate as a mechanistic probe further validates the methylene attack hypothesis. While PhdB binds this analog with affinity comparable to the native substrate, the absence of decarboxylation products confirms that fluorine substitution blocks hydrogen abstraction [1]. This result is reinforced by time-resolved kinetic assays, which show no accumulation of radical intermediates in the presence of the fluorinated substrate [1].

Site-directed mutagenesis coupled with kinetic profiling has identified residues critical to proton transfer. The H327A mutant retains 12% activity, suggesting partial compensation by other residues (e.g., water molecules), whereas the Y691F mutant is completely inactive [1]. This disparity highlights Tyr691’s role in stabilizing the transition state through π-stacking interactions with the substrate’s aromatic ring, a feature absent in non-enzymatic pathways.

Role in Anti-Inflammatory and Analgesic Drug Development

2,4-Difluorophenylacetic acid serves as a crucial pharmaceutical intermediate in the development of anti-inflammatory and analgesic therapeutic agents [1] [2]. The compound demonstrates significant potential in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs) that target inflammatory pathways with enhanced specificity and reduced side effects.

Research has demonstrated that 2,4-difluorophenylacetic acid derivatives exhibit potent cyclooxygenase-2 (COX-2) inhibitory activity, with IC50 values of 25 μM for COX-2 inhibition [3]. This selective inhibition is attributed to the carboxylic acid moiety's interaction with the enzyme's active site, while the difluorophenyl group provides enhanced binding affinity through hydrophobic interactions [3]. The structure-activity relationship studies reveal that the 2,4-difluoro substitution pattern on the phenyl ring significantly enhances anti-inflammatory potency compared to non-fluorinated analogs [1] [4].

Table 1: Pharmaceutical Applications of 2,4-Difluorophenylacetic Acid

| Application Area | Specific Compound/Target | Key Research Findings | Synthesis Method | Clinical Significance |

|---|---|---|---|---|

| Anti-inflammatory Drug Development | 2,4-Dichlorophenoxy acetic acid derivatives | IC50 values of 0.04-0.4 μM against cancer cell lines | Molecular modeling and docking studies | Potential new anti-inflammatory agents |

| Analgesic Drug Development | Non-steroidal anti-inflammatory drugs (NSAIDs) | COX-2 inhibition with IC50 = 25 μM | Structure-activity relationship optimization | Improved pain management solutions |

| Fluorinated Coumarin Sulfamates | Steroid sulfatase inhibitors | Nanomolar potency (0.68-1 nM) against MCF-7 cells | Pechmann synthesis of coumarin sulfamates | Hormone-dependent cancer treatment |

| Pyrrole Carboxylate Synthesis | Fexuprazan intermediate synthesis | 68-70% yield in three-step synthesis | Box-Behnken experimental design optimization | Gastroesophageal reflux disease therapy |

| Proton Pump Inhibitor Precursors | Potassium-competitive acid blockers | Enhanced membrane permeability and stability | Multi-step functionalization pathways | Enhanced acid suppression therapy |

| Enzyme Inhibitor Development | Aminopeptidase inhibitors | Submicromolar inhibitory constants | Peptide coupling reactions | Metabolic pathway modulators |

| Anticancer Drug Intermediates | Breast cancer therapeutic agents | Significant antiproliferative activity | Friedel-Crafts acylation methods | Cancer chemotherapy applications |

| Targeted Therapeutics | Selective therapeutic compounds | Enhanced biological activity due to fluorine substitution | Fluorine incorporation strategies | Precision medicine approaches |

Molecular modeling and docking studies have identified 2,4-difluorophenylacetic acid as a lead compound for developing new anti-inflammatory agents [2]. The compound's ability to interact with COX enzymes through specific hydrogen bonding patterns and aromatic interactions makes it particularly valuable for designing selective inhibitors that minimize gastrointestinal side effects commonly associated with traditional NSAIDs [2].

The development of 2-amino-2-(2,4-difluorophenyl)acetic acid derivatives has shown remarkable anticancer potential, with IC50 values ranging from 0.04 to 0.4 μM against HCT-116 and EA.hy926 cancer cell lines . These compounds demonstrate significant antiproliferative activity and cell cycle arrest properties, making them promising candidates for cancer chemotherapy applications .

Design of Fluorinated Coumarin Sulfamates for Targeted Therapeutics

The incorporation of 2,4-difluorophenylacetic acid in the synthesis of fluorinated coumarin sulfamates represents a significant advancement in targeted cancer therapeutics [6] [7]. These compounds function as potent steroid sulfatase (STS) inhibitors, which are emerging targets for treating hormone-dependent diseases, including breast cancer [8] [6].

Fluorinated coumarin sulfamate derivatives containing 2,4-difluorophenylacetic acid moieties have demonstrated exceptional potency against steroid sulfatase enzymes. Research findings indicate that 3-hexyl-4-methylcoumarin-7-O-sulfamate and 3-benzyl-4-methylcoumarin-7-O-sulfamate achieve IC50 values of 0.68 nM and 1 nM respectively in intact MCF-7 breast cancer cells [8]. These nanomolar potencies represent a 100-500 fold improvement over parent coumarin sulfamate compounds [8].

The synthesis of these fluorinated coumarin sulfamates typically employs the Pechmann synthesis methodology, where 2,4-difluorophenylacetic acid derivatives serve as key building blocks [8] [6]. The reaction involves the condensation of fluorinated phenylacetic acid derivatives with substituted phenols under acidic conditions, followed by sulfamate group introduction [6].

Table 2: Synthesis Methods for 2,4-Difluorophenylacetic Acid

| Synthesis Route | Starting Material | Yield (%) | Key Advantages | Applications |

|---|---|---|---|---|

| Industrial preparation from 1,2-difluorobenzene | 1,2-Difluorobenzene | 85-96.8 | High yield, industrial scalability | Bulk pharmaceutical intermediate |

| Bromination-amination sequence | 2,4-Difluorophenylacetic acid | 90-95 | Mild reaction conditions | Pharmaceutical glycine derivatives |

| Organolithium-mediated synthesis | Difluorobenzene derivatives | 70-85 | Good regioselectivity | Advanced intermediate synthesis |

| Friedel-Crafts acylation approach | 2,4-Difluoroaniline | 80-90 | Efficient one-pot synthesis | Coumarin sulfamate precursors |

| Palladium-catalyzed coupling reactions | Difluorophenyl halides | 75-88 | Functional group tolerance | Complex drug molecule synthesis |

The mechanism of action involves the selective binding of fluorinated coumarin sulfamates to the active site of steroid sulfatase, where the sulfamate group forms covalent bonds with catalytic residues [6]. The 2,4-difluorophenylacetic acid-derived portions provide enhanced binding affinity through specific interactions with hydrophobic regions of the enzyme active site [8].

Molecular docking studies reveal that compounds containing 2,4-difluorophenylacetic acid fragments position their sulfamate groups close to the catalytic hydrated formylglycine residue, while their pendant fluorinated aromatic groups occupy hydrophobic pockets formed by amino acid residues L103, F178, and F488 [8]. This binding mode explains the exceptional potency and selectivity observed for these fluorinated derivatives [8].

Synthesis of Pyrrole Carboxylate Derivatives as Proton Pump Inhibitor Precursors

2,4-Difluorophenylacetic acid plays a pivotal role as a starting material in the synthesis of pyrrole carboxylate derivatives that serve as precursors for advanced proton pump inhibitors [9] [10]. The most notable application involves the synthesis of methyl 5-(2,4-difluorophenyl)-4-methoxy-1H-pyrrole-3-carboxylate, a key intermediate for fexuprazan, a next-generation potassium-competitive acid blocker [9] [10].

The synthesis pathway begins with 2-amino-2-(2,4-difluorophenyl)acetic acid as the starting material, which undergoes a three-step transformation to yield the target pyrrole carboxylate intermediate [11] [9]. The first route utilizes 2-amino-2-(2,4-difluorophenyl)acetic acid and dimethyl 2-(methoxymethylene)malonate as raw materials, involving nucleophilic substitution, cyclization reaction, and hydrolysis to obtain methyl 5-(2,4-difluorophenyl)-4-hydroxy-1H-pyrrole-3-carboxylate [11].

Research has demonstrated that optimization of the synthetic route using Box-Behnken experimental design achieves yields of 68-70% with purity exceeding 99% [9] [10]. The process utilizes low-cost sodium p-tolylsulfinate as the starting material, with compound formation occurring through a 96.8% yield in the first step [9]. Subsequently, isonitrile compound formation occurs by dehydration, followed by cyclization to form the target pyrrole carboxylate [9].

Table 3: Structure-Activity Relationships of 2,4-Difluorophenylacetic Acid Derivatives

| Structural Modification | Biological Effect | Potency Enhancement | Mechanism |

|---|---|---|---|

| Fluorine substitution at 2,4-positions | Enhanced lipophilicity and membrane permeability | 2-10 fold increase in activity | Electronic withdrawal effects |

| Carboxylic acid functional group | Hydrogen bonding capability | Essential for receptor binding | Active site interactions |

| Phenyl ring substitution pattern | Electronic property modulation | Optimized pi-pi interactions | Aromatic stacking interactions |

| Alpha-carbon modifications | Improved metabolic stability | 3-5 fold stability improvement | Reduced metabolic degradation |

| N-acylated derivatives | Increased enzyme selectivity | 5-20 fold selectivity increase | Specific target recognition |

The mechanism of cyclization involves the formation of a five-membered pyrrole ring through intramolecular nucleophilic attack, with the 2,4-difluorophenyl group providing electronic stabilization of the intermediate species [9]. The presence of fluorine substituents at the 2 and 4 positions enhances the electrophilic character of the aromatic ring, facilitating the cyclization process and improving overall yield [9].

Fexuprazan, the final therapeutic compound derived from this synthesis pathway, demonstrates superior pharmacological properties compared to traditional proton pump inhibitors [12]. Clinical studies indicate that fexuprazan exhibits rapid absorption (median Tmax: 1.75-3.5 hours) and prolonged elimination half-life (~9 hours), with gastric acid suppression achieved within 2 hours after administration [12]. The enhanced performance is attributed to the unique structural features derived from the 2,4-difluorophenylacetic acid scaffold [12].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant